4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole
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Overview
Description
4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chloromethyl group and an ethyl-substituted phenyl group attached to the thiazole ring, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the Ethyl-Substituted Phenyl Group: This step can be achieved through Friedel-Crafts alkylation, where the thiazole ring is alkylated with an ethyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives such as sulfoxides or sulfones.
Reduction Products: Reduced derivatives with modified functional groups.
Scientific Research Applications
4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific therapeutic targets.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-thiazole: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.
4-Chloromethyl-2-phenyl-thiazole: Similar structure but without the ethyl group, leading to different steric and electronic properties.
2-(3-Ethyl-phenyl)-thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
4-Chloromethyl-2-(3-ethyl-phenyl)-thiazole is unique due to the presence of both the chloromethyl and ethyl-substituted phenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-ethylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c1-2-9-4-3-5-10(6-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZFWLXYURKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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